(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC16374527
Molecular Formula: C27H35NO6
Molecular Weight: 469.6 g/mol
* For research use only. Not for human or veterinary use.
![(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one -](/images/structure/VC16374527.png)
Specification
Molecular Formula | C27H35NO6 |
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Molecular Weight | 469.6 g/mol |
IUPAC Name | (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Standard InChI | InChI=1S/C27H35NO6/c1-6-8-14-28(15-9-7-2)17-20-21(29)12-11-19-24(30)23(34-26(19)20)16-18-10-13-22(31-3)27(33-5)25(18)32-4/h10-13,16,29H,6-9,14-15,17H2,1-5H3/b23-16- |
Standard InChI Key | CPQNNSRAFYZZDJ-KQWNVCNZSA-N |
Isomeric SMILES | CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C2=O)O |
Canonical SMILES | CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzofuran-3(2H)-one core, a bicyclic structure comprising fused benzene and furan rings. Key substituents include:
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C6: A hydroxy (-OH) group and a dibutylamino-methyl (-CH2-N(C4H9)2) moiety.
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C2: A 2,3,4-trimethoxybenzylidene group [(2,3,4-(OCH3)3C6H2)CH=], conferring steric bulk and electron-rich regions.
The Z-configuration at the C2 benzylidene double bond ensures spatial orientation critical for target binding. The molecular formula is C27H35NO6, with a molecular weight of 469.6 g/mol and a calculated partition coefficient (LogP) of ~3.2, indicating moderate lipophilicity.
Spectroscopic Identification
Structural elucidation relies on:
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1H-NMR: Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 3.7–4.2 ppm (methoxy groups), and δ 1.2–1.6 ppm (butyl chains) .
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13C-NMR: Signals for carbonyl (C=O) at ~190 ppm and methoxy carbons at ~55 ppm .
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3400 cm⁻¹ (-OH) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three key steps:
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Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.
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Dibutylaminomethyl Introduction: Mannich reaction using dibutylamine, formaldehyde, and the benzofuran intermediate .
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Trimethoxybenzylidene Attachment: Condensation with 2,3,4-trimethoxybenzaldehyde via acid-catalyzed Schiff base formation.
Table 1: Reaction Conditions and Yields
Step | Reagents | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | H2SO4, EtOH | 80 | 65 |
2 | (C4H9)2NH, HCHO | 60 | 72 |
3 | 2,3,4-(OCH3)3C6H2CHO, HCl | 25 | 58 |
Challenges include regioselectivity in the Mannich reaction and stereocontrol during benzylidene formation.
Biological Activity and Mechanisms
Cell Line | IC50 (µM) | Reference Compound (IC50) |
---|---|---|
HePG2 | 11.2 | Doxorubicin (4.17) |
PC3 | 17.8 | Doxorubicin (8.87) |
Enzyme Inhibition
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Monoamine Oxidase (MAO) Inhibition: 3-Coumaranone analogs reversibly inhibit MAO-B (IC50 < 0.1 µM), suggesting neuroprotective applications in Parkinson’s disease .
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Antioxidant Activity: Scavenging of free radicals (EC50 = 12.5 µg/mL) via phenolic -OH groups .
Structure-Activity Relationships (SAR)
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Methoxy Groups: The 2,3,4-trimethoxy substitution enhances lipid solubility and π-π stacking with hydrophobic enzyme pockets.
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Dibutylamino Group: Improves blood-brain barrier permeability, critical for CNS-targeted therapies .
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Z-Configuration: Optimal spatial arrangement for binding to ATP sites in kinases .
Computational Insights
Molecular docking studies using MOE software predict strong binding to:
Figure 1: Predicted Binding Pose with PI3K
Challenges and Future Directions
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Synthetic Complexity: Low yields in benzylidene condensation necessitate catalyst optimization.
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Solubility: Poor aqueous solubility limits bioavailability; prodrug strategies (e.g., phosphate esters) are under exploration.
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In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in animal models are pending .
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